Enhanced Lipophilicity (LogP) Compared to Non-Brominated Analog
The target compound exhibits a significantly higher calculated LogP (3.14) compared to its direct non-brominated analog, 1-(3,4-dimethoxyphenyl)-1H-benzimidazole (LogP = 2.65, predicted) . This increase in lipophilicity, driven by the bromine substituent, is a key determinant of membrane permeability and oral bioavailability.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.14 (predicted) |
| Comparator Or Baseline | 1-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS N/A): 2.65 (predicted) |
| Quantified Difference | Δ LogP ≈ +0.49 |
| Conditions | In silico calculation (methodology not specified by vendor). |
Why This Matters
A LogP difference of ~0.5 units translates to a ~3-fold difference in compound partitioning between octanol and water, directly influencing passive membrane diffusion and potential off-target binding.
